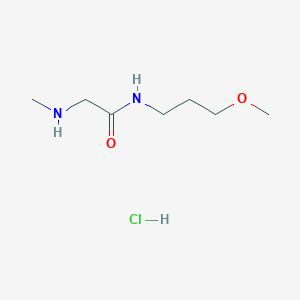

N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-8-6-7(10)9-4-3-5-11-2;/h8H,3-6H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZBAMZJXABBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-12-0 | |

| Record name | Acetamide, N-(3-methoxypropyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Amino Protection

- Starting from glycine methyl ester hydrochloride, amino groups are protected using tert-butyl dicarbonate (Boc protection) in an ether or varsol solvent under alkaline catalysis.

- Reaction conditions: molar ratio glycine methyl ester hydrochloride to tert-butyl dicarbonate of 1:1 to 1:2; temperature 0–30°C; reaction time ~2 hours.

- Result: Boc-glycine methyl ester with high yield (~96%) and purity (~98.8%).

Step 2: Amide Formation via Amination

Step 3: Deprotection and Hydrochloride Salt Formation

- The Boc protecting group is removed using hydrogen chloride in ethanol solution at 40°C for 1 hour.

- The product crystallizes as the hydrochloride salt with purity around 99% and yield near 90%.

Specific Preparation Insights for this compound

Based on the chemical structure and functional groups, the preparation likely involves:

- Reaction of 3-methoxypropylamine with an appropriate methylamino-substituted acetic acid derivative or its activated form (e.g., acid chloride or ester).

- Controlled amide bond formation under mild conditions to prevent side reactions.

- Conversion of the free base to the hydrochloride salt to improve solubility and stability.

A typical synthetic route may be summarized as follows:

| Step | Reagents and Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1. Activation of carboxylic acid derivative (e.g., methyl chloroacetate) | Use of activating agents or direct acid chloride formation | Activated intermediate ready for nucleophilic attack | High conversion |

| 2. Nucleophilic substitution by 3-methoxypropylamine and methylamine | Solvent: ether or dioxane; Temperature: 30–60°C; Time: 12–24 h | Formation of N-(3-methoxypropyl)-2-(methylamino)acetamide | >90% yield expected |

| 3. Hydrochloride salt formation | Treatment with HCl in ethanol or ether | Crystallization of hydrochloride salt | Purity >98% |

Example from Related Patent Literature

A related process for preparing amide hydrochlorides involves:

- Boc protection of amino acid esters.

- Amide bond formation under pressure with amines.

- Deprotection and acidification to yield the hydrochloride salt.

This method is characterized by:

- Use of inexpensive, commercially available raw materials.

- Mild reaction conditions (0–60°C, atmospheric to slight pressure).

- High purity and yield (purity >99%, yield 78–82% overall).

- Scalability for industrial production.

Analytical Data and Quality Control

Typical characterization of the intermediates and final product includes:

| Compound | 1H NMR (300 MHz, CDCl3) Chemical Shifts (δ ppm) | Purity (GC or HPLC) | Yield (%) |

|---|---|---|---|

| Boc-glycine methyl ester | 1.38 (tert-butyl methyls), 3.68 (methyl ester), 3.90 (methylene), 7.90 (amino) | 98.8% | 96.2% |

| N,N-dimethyl-Boc amide | 1.42 (tert-butyl methyls), 2.92 (N-methyls), 3.90 (methylene), 7.99 (amino) | 98.6–99.5% | 91–92.6% |

| 2-amino-DMAC hydrochloride | 2.90 (N-methyls), 3.54 (methylene), 5.12 (amino) | 99.0% | 90.5% |

Similar NMR and purity analyses would be applied for this compound to confirm structure and quality.

Comparative Notes on Preparation Routes

| Aspect | Boc Protection Route (Patent) | Direct Amide Formation Route |

|---|---|---|

| Raw Materials | Glycine methyl ester hydrochloride, Boc anhydride, N,N-dimethylaniline | 3-Methoxypropylamine, methylamino acetic acid derivative |

| Reaction Conditions | Mild temperature, slight pressure, ether solvents | Mild heating, common organic solvents |

| Purity | >99% after deprotection | Typically >98% after salt formation |

| Yield | 78–82% overall | >90% expected |

| Scalability | Industrial scale feasible | Feasible with optimization |

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and halogenated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 3-methoxypropylamine with methylamine and acetic anhydride. This reaction is carried out in organic solvents such as dichloromethane or ethanol, followed by purification through recrystallization or chromatography techniques.

Industrial Production

In industrial settings, continuous flow reactors are employed for the production of this compound, allowing for precise control over reaction parameters. This method enhances yield and purity, making the synthesis process more efficient and sustainable.

Scientific Research Applications

This compound has a wide range of applications across various scientific disciplines:

Chemistry

- Building Block : It is used as a foundational compound for synthesizing more complex molecules.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, leading to various derivatives.

Biology

- Enzyme Interactions : The compound is employed in studies focusing on enzyme activity and protein modifications.

- Mechanism of Action : It interacts with specific molecular targets, potentially modulating their activity by binding to active sites or inducing conformational changes in proteins.

Medicine

- Therapeutic Potential : Research is ongoing to explore its potential therapeutic effects, particularly in drug development.

- Antibacterial Properties : There are indications that derivatives of this compound may possess antibacterial activity, warranting further investigation into its medicinal applications.

Industry

- Specialty Chemicals : It is utilized in the production of specialty chemicals and materials, showcasing its industrial relevance.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. Its ability to bind to active sites can alter enzyme efficiency and lead to significant physiological responses.

Case Studies

- Enzyme Modulation : A study demonstrated that this compound could modulate the activity of specific enzymes involved in metabolic pathways, indicating potential applications in metabolic disorders.

- Antimicrobial Research : Another investigation focused on the antibacterial properties of derivatives derived from this compound, revealing promising results against certain bacterial strains.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Key Observations :

- The 3-methoxypropyl group in the target compound increases hydrophilicity compared to the isopropyl analog, favoring interactions with biological membranes .

- The furan-containing analog () exhibits aromaticity, which may confer distinct electronic properties but lower metabolic stability compared to the aliphatic target compound .

Biological Activity

N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride is a compound that has attracted interest in various scientific fields, particularly due to its unique chemical structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxypropyl group, a methylamino group, and an acetamide moiety. This combination of functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by:

- Binding to Active Sites : It may directly bind to the active sites of enzymes, altering their catalytic efficiency.

- Conformational Changes : The binding can induce conformational changes in proteins, affecting their function and interaction with other molecules.

Enzyme Interaction

Research indicates that this compound exhibits significant effects on various enzymes. For instance, it has been shown to influence the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibiting COX can reduce the production of pro-inflammatory mediators like prostaglandins .

Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can significantly decrease the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA in treated cells compared to controls. This suggests a potential application in managing inflammatory conditions .

Research Findings

Several studies have explored the biological implications of this compound:

- Study 1 : A study published in Molecules highlighted its ability to reduce inflammation markers in cell cultures, suggesting therapeutic potential for inflammatory diseases .

- Study 2 : Another investigation focused on its role as a precursor for drug synthesis, showing promise in developing new anti-inflammatory agents.

- Study 3 : Research on structure-activity relationships (SAR) revealed that modifications to the methoxypropyl group could enhance the compound's potency against specific targets, indicating a pathway for optimizing its biological activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| N-(3-Methoxypropyl)acrylamide | Methoxypropyl group | Moderate anti-inflammatory | 20.5 |

| 3-Aminopropyltriethoxysilane | Amino and ethoxy groups | Low anti-inflammatory | >50 |

| N-(3-Methoxyphenyl)-2-(methylamino)acetamide | Phenyl group instead of propyl | Moderate anti-inflammatory | 15.0 |

This table illustrates that while there are compounds with similar functionalities, this compound possesses distinct properties that may enhance its efficacy as a therapeutic agent.

Case Study 1: In Vitro Anti-Inflammatory Activity

A recent study examined the effects of this compound on human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential use in treating chronic inflammatory diseases .

Case Study 2: Drug Development Precursor

In another research effort, this compound was utilized as a precursor in synthesizing new derivatives aimed at enhancing anti-inflammatory activity. The derivatives showed improved potency compared to the parent compound, indicating a promising direction for future drug development.

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and amidation is common for such acetamide derivatives. For example, a 3-methoxypropyl group can be introduced via alkylation of a primary amine intermediate. Critical parameters include temperature control (e.g., 0–5°C for chloroacetylation steps), use of anhydrous solvents to prevent hydrolysis, and purification via recrystallization or column chromatography. Monitoring by TLC or HPLC ensures intermediate purity .

- Optimization : Catalytic agents like N,N-Diisopropylcarbodiimide (DIC) or 1-Hydroxybenzotriazole (HOBt) can improve coupling efficiency. Yield improvements may require protecting groups (e.g., tert-butoxycarbonyl, Boc) for the methylamino moiety during functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirm the methylamino group (δ ~2.8–3.2 ppm for –NCH3) and methoxypropyl chain (δ ~3.3–3.5 ppm for –OCH3). Use deuterated DMSO or D2O to resolve proton exchange effects .

- FTIR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish structural isomers .

Q. What storage conditions are recommended to maintain stability?

- Store as a lyophilized powder at –20°C in moisture-free containers. In solution, use –80°C for long-term stability. Avoid repeated freeze-thaw cycles to prevent degradation of the methoxypropyl group .

Advanced Research Questions

Q. How can discrepancies in NMR data for derivatives of this compound be resolved?

- Approach : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the methoxypropyl oxygen and adjacent methylene protons can confirm substituent positioning. Solvent effects (e.g., DMSO vs. CDCl3) should be standardized .

- Case Study : For 2-(methylamino)acetamide derivatives, deuteration of labile protons (e.g., –NH) simplifies splitting patterns .

Q. What strategies are effective for impurity profiling in bulk synthesis batches?

- HPLC-MS : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Compare against impurity standards (e.g., N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide dihydrochloride as a reference for related byproducts) .

- Validation : Follow ICH Q3A guidelines for identification thresholds (e.g., 0.10% for unknown impurities). Accelerated stability studies (40°C/75% RH) can reveal degradation products .

Q. How can the methylamino group be selectively functionalized for drug discovery applications?

- Functionalization Routes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.